Cas no 204133-11-9 (2-chloro-5-(methylsulfanyl)aniline hydrochloride)
2-chloro-5-(methylsulfanyl)aniline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-chloro-5-(methylthio)-, hydrochloride
- 2-chloro-5-(methylsulfanyl)aniline hydrochloride
- 2-chloro-5-methylsulfanylaniline;hydrochloride
- 2-chloro-5-(methylthio)aniline hydrochloride
- EN300-295238
- 2-chloro-5-(methylsulfanyl)anilinehydrochloride
- MYKLCYWSKLTXRF-UHFFFAOYSA-N
- Z2507870687
- SCHEMBL1322411
- 204133-11-9
-
- MDL: MFCD29991749
- Inchi: 1S/C7H8ClNS.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H
- InChI Key: MYKLCYWSKLTXRF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1N)SC.Cl
Computed Properties
- Exact Mass: 208.98347
- Monoisotopic Mass: 208.9832759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.3Ų
Experimental Properties
- PSA: 26.02
2-chloro-5-(methylsulfanyl)aniline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-295238-0.05g |
2-chloro-5-(methylsulfanyl)aniline hydrochloride |
204133-11-9 | 95% | 0.05g |
$226.0 | 2023-09-06 | |
| Enamine | EN300-295238-0.1g |
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| Enamine | EN300-295238-0.25g |
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$481.0 | 2023-09-06 | |
| Enamine | EN300-295238-0.5g |
2-chloro-5-(methylsulfanyl)aniline hydrochloride |
204133-11-9 | 95% | 0.5g |
$758.0 | 2023-09-06 | |
| Enamine | EN300-295238-1.0g |
2-chloro-5-(methylsulfanyl)aniline hydrochloride |
204133-11-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-295238-2.5g |
2-chloro-5-(methylsulfanyl)aniline hydrochloride |
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$1903.0 | 2023-09-06 | |
| Enamine | EN300-295238-5.0g |
2-chloro-5-(methylsulfanyl)aniline hydrochloride |
204133-11-9 | 95% | 5.0g |
$2816.0 | 2023-02-28 | |
| Enamine | EN300-295238-10.0g |
2-chloro-5-(methylsulfanyl)aniline hydrochloride |
204133-11-9 | 95% | 10.0g |
$4176.0 | 2023-02-28 | |
| Chemenu | CM467919-1g |
2-chloro-5-(methylsulfanyl)aniline hydrochloride |
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| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053505-1g |
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2-chloro-5-(methylsulfanyl)aniline hydrochloride Suppliers
2-chloro-5-(methylsulfanyl)aniline hydrochloride Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Additional information on 2-chloro-5-(methylsulfanyl)aniline hydrochloride
Introduction to 2-chloro-5-(methylsulfanyl)aniline hydrochloride (CAS No. 204133-11-9)
2-chloro-5-(methylsulfanyl)aniline hydrochloride, with the chemical formula C7H10ClNOS·HCl, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its versatile applications in the development of novel therapeutic agents and intermediates. The presence of both chloro and methylsulfanyl substituents on the aniline core imparts unique reactivity, making it a valuable building block for further chemical modifications.
The< strong>CAS No. 204133-11-9 designation provides a unique identifier for this substance, ensuring accurate documentation and classification in chemical databases and regulatory frameworks. As a hydrochloride salt, the compound exhibits enhanced solubility in aqueous systems, which is a critical factor in pharmaceutical formulations. This property facilitates its use in drug delivery systems and enhances its bioavailability when administered orally or parenterally.
In recent years, there has been a growing interest in the development of heterocyclic compounds that incorporate both nitrogen and sulfur atoms due to their potential biological activities. The< strong>2-chloro-5-(methylsulfanyl)aniline hydrochloride structure fits well within this category, as it combines the aromaticity of aniline with the electron-withdrawing effects of the chloro group and the electron-donating properties of the methylsulfanyl group. Such structural features are often associated with enhanced binding affinity to biological targets, including enzymes and receptors.
One of the most compelling aspects of< strong>2-chloro-5-(methylsulfanyl)aniline hydrochloride is its role as a precursor in the synthesis of more complex molecules. For instance, it can be used to construct sulfonamide derivatives, which are known for their wide range of pharmacological activities. These derivatives have shown promise in treating various conditions, including inflammation, bacterial infections, and even certain types of cancer. The chloro and methylsulfanyl groups provide handles for further functionalization, allowing chemists to tailor the properties of the final product to specific therapeutic needs.
The pharmaceutical industry has been particularly interested in exploring new analogues of existing drugs to improve efficacy and reduce side effects. The< strong>CAS No. 204133-11-9 compound serves as a key intermediate in this process. By modifying its structure, researchers can identify novel compounds with improved pharmacokinetic profiles or enhanced target specificity. This approach aligns with the broader trend toward rational drug design, where computational modeling and high-throughput screening are used to guide synthetic efforts.
In addition to its pharmaceutical applications, 2-chloro-5-(methylsulfanyl)aniline hydrochloride has found utility in materials science and agrochemical research. Its ability to act as a ligand or catalyst precursor makes it valuable in coordination chemistry, where it can help stabilize metal centers or facilitate catalytic reactions. Furthermore, its derivatives have been explored as potential candidates for crop protection agents due to their ability to interact with biological targets in pests and weeds.
The synthesis of< strong>2-chloro-5-(methylsulfanyl)aniline hydrochloride typically involves multi-step reactions that require careful control of reaction conditions. Common synthetic routes include nucleophilic aromatic substitution reactions followed by functional group transformations such as sulfuration or halogenation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields.
The safety profile of< strong>2-chloro-5-(methylsulfanyl)aniline hydrochloride is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, should be used when handling this compound in laboratory settings. Additionally, adequate ventilation is essential to prevent inhalation of dust or vapors.
In conclusion, 2-chloro-5-(methylsulfanyl)aniline hydrochloride (CAS No. 204133-11-9) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents, while its role as an intermediate ensures its continued relevance in synthetic chemistry. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in the chemical industry.
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